molecular formula C26H28N2O4 B2478600 N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide CAS No. 866153-68-6

N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide

Cat. No.: B2478600
CAS No.: 866153-68-6
M. Wt: 432.52
InChI Key: HZSKPEOTWJXPHN-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a naphthalene core, and an acetamide group, making it an interesting subject for scientific research.

Biochemical Analysis

Biochemical Properties

The biochemical properties of GNF-Pf-3829 are largely tied to its interactions with various biomolecules. It has been found to interact with the enzyme dihydroorotate dehydrogenase (DHOdehase) in Plasmodium falciparum . The interaction with this enzyme is crucial as it plays a significant role in the pyrimidine biosynthesis pathway . The inhibition of this enzyme by GNF-Pf-3829 can disrupt the parasite’s ability to synthesize pyrimidines, which are essential for DNA and RNA synthesis .

Cellular Effects

The cellular effects of GNF-Pf-3829 are primarily observed in its action against Plasmodium falciparum. The compound has been found to be effective in killing both blood and sexual-stage parasites in the low nanomolar to low micromolar range . This suggests that GNF-Pf-3829 can influence cell function by disrupting critical biological processes in the parasite, such as DNA and RNA synthesis, through its interaction with DHOdehase .

Molecular Mechanism

The molecular mechanism of GNF-Pf-3829 involves its interaction with DHOdehase in Plasmodium falciparum . This interaction leads to the inhibition of the enzyme, disrupting the pyrimidine biosynthesis pathway . This disruption can lead to a deficiency in the production of pyrimidines, which are essential components of nucleic acids. As a result, the parasite’s ability to synthesize DNA and RNA is compromised, leading to its death .

Metabolic Pathways

GNF-Pf-3829 is involved in the pyrimidine biosynthesis pathway through its interaction with DHOdehase . By inhibiting this enzyme, GNF-Pf-3829 disrupts the pathway, leading to a deficiency in the production of pyrimidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a halogenated naphthalene derivative with morpholine under basic conditions.

    Attachment of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(piperidin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide
  • **N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(pyrrolidin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide

Uniqueness

N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.

Properties

IUPAC Name

N-(3-methyl-4-propan-2-ylphenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-16(2)20-10-9-19(15-17(20)3)28(18(4)29)24-23(27-11-13-32-14-12-27)25(30)21-7-5-6-8-22(21)26(24)31/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSKPEOTWJXPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4)C(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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